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Compound of Interest

Compound Name: Asenapine (Standard)

Cat. No.: B1667633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of asenapine maleate, an atypical

antipsychotic medication. The document details its molecular structure, chemical formula, and

key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and

illustrates its complex pharmacological profile through its receptor binding affinities and a

signaling pathway diagram.

Molecular Structure and Formula
Asenapine maleate is the maleate salt of asenapine. The chemical entity asenapine belongs to

the dibenzo-oxepino pyrrole class.[1] The salt is formed by the combination of equimolar

amounts of asenapine and maleic acid.[2]

The molecular formula for asenapine maleate is C₂₁H₂₀ClNO₅.[3] It is also represented as

C₁₇H₁₆ClNO · C₄H₄O₄.[4][5]

Chemical Name: (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-

dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate[4]

Structure:
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Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for asenapine maleate, including its

general properties and receptor binding affinities, which are crucial for understanding its

pharmacological profile.

Table 1: General Physicochemical Properties of Asenapine Maleate

Property Value Reference

Molecular Formula C₂₁H₂₀ClNO₅ [3]

Molecular Weight 401.84 g/mol [4][5][6]

CAS Number 85650-56-2 [3][4][6]

Appearance White to off-white solid/powder [4][6]

Melting Point 140°C [7]

Water Solubility 3.7 mg/mL [1]

pKa 8.6 [1]

Table 2: Receptor Binding Affinity of Asenapine
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Asenapine's therapeutic effects are attributed to its interaction with a wide range of

neurotransmitter receptors.[8] It acts as an antagonist at most of these receptors, with the

exception of being a partial agonist at the 5-HT₁ₐ receptor.[9] The table below presents the

binding affinities (Ki or pKi values) for various receptors. Lower Ki values and higher pKi values

indicate stronger binding affinity.
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Receptor
Family

Receptor
Subtype

Ki (nM) pKi Reference

Serotonin (5-HT) 5-HT₁ₐ 2.5 8.6 [2][9]

5-HT₁ₑ 4.0 8.4 [2][9]

5-HT₂ₐ 0.06 10.2 [2][9]

5-HT₂ₑ 0.16 9.8 [2][9]

5-HT₂C 0.03 10.5 [2][9]

5-HT₅ₐ - 8.8 [9][10]

5-HT₆ 1.6 9.5 [2][9]

5-HT₇ 0.13 9.9 [2][9]

Dopamine (D) D₁ 1.4 8.9 [2][9]

D₂ 1.3 8.9 [9]

D₃ 0.42 9.4 [2][9]

D₄ 1.1 9.0 [9]

Adrenergic (α) α₁ 1.2 8.9 [2][9]

α₂ 1.2 - [2]

α₂ₐ - 8.9 [9][10]

α₂ₑ - 9.5 [9][10]

α₂C - 8.9 [9][10]

Histamine (H) H₁ 1.0 9.0 [2][9]

H₂ 6.2 8.2 [2][9]

Experimental Protocols
Synthesis of Asenapine Maleate
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The synthesis of asenapine maleate can be achieved through various routes. A common

method involves a multi-step process culminating in the formation of the asenapine base,

followed by salt formation with maleic acid.[7][11]

Step 1: Cyclization to form the Lactam Intermediate

A precursor compound, such as 8-((methylamino)methyl)-10,11-dihydro-dibenzo[b,f]oxepine-

10-carboxylic acid, undergoes a ring-closure reaction under acidic conditions to yield the trans-

lactam intermediate, (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-

dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[11]

Step 2: Reduction of the Lactam

The lactam intermediate is then reduced to form the asenapine base. This can be

accomplished using a strong reducing agent like lithium aluminum hydride in a suitable solvent

such as tetrahydrofuran.[10][11]

Procedure: To a solution of the lactam intermediate in an appropriate solvent (e.g.,

tetrahydrofuran), a reducing agent (e.g., lithium aluminum hydride) is added portion-wise at a

controlled temperature (e.g., -25 to -20°C).[10] The reaction is monitored for completion

using techniques like Thin Layer Chromatography (TLC).

Step 3: Salt Formation

The resulting asenapine base is dissolved in a solvent like ethanol or isopropanol. A solution of

maleic acid in a similar solvent system is then added with stirring.[7]

Procedure: The crude asenapine base is dissolved in ethanol. A solution of maleic acid (1

equivalent) in ethanol, potentially with a small amount of water, is added to the asenapine

solution. The mixture is stirred, often overnight, to allow for crystallization. The resulting solid

asenapine maleate is collected by filtration and dried under vacuum.[7]

Purification: The final product's purity can be assessed using High-Performance Liquid

Chromatography (HPLC).[7]

Signaling Pathway and Mechanism of Action
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The therapeutic efficacy of asenapine in conditions like schizophrenia and bipolar disorder is

believed to be mediated through its combined antagonist activity at dopamine D₂ and serotonin

5-HT₂ₐ receptors.[12] Its broad receptor-binding profile, where it acts as an antagonist at

multiple serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall

effects and side-effect profile.[8][13] For example, its high affinity for histamine H₁ receptors is

associated with its sedative effects.[8]

The following diagram illustrates the primary mechanism of action of asenapine as a multi-

receptor antagonist.
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Caption: Asenapine's multi-receptor interaction profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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